molecular formula C13H15NO4S B1233648 5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide CAS No. 148550-96-3

5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide

Cat. No. B1233648
M. Wt: 281.33 g/mol
InChI Key: VCBBOEAKKOXRTJ-UHFFFAOYSA-N
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Patent
US05356926

Procedure details

Sodium hydride (326 mg, 8.15 mmol) is washed free of oil and added to a room temperature solution of 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid-1-oxide (2.30 g, 8.1 mmol) in a solvent system consisting of 25 mL of DMF and 75 mL of THF. After stirring at room temperature for 1.5 hours, the thick precipitate is cooled to -10° C. and thionyl chloride (713 μL, 9.78 mmol) is added. After 2 hours the solution is cooled to -78° C. resulting in the formation of a suspension. Ammonia gas is introduced under the surface for about 1 minute. After 10 minutes the reaction mixture is poured into a mixture of 6N HCl and brine. The organic phase is washed with additional acidic brine followed by saturated NaHCO3, then brine. The organic layer is dried over MgSO4, filtered, and concentrated in vacuo. The resulting solid is recrystallized from EtOAc:hexane to provide 1.44 g (63%) of 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxamide-1-oxide; mp 168.5°-169.5° C.
Quantity
326 mg
Type
reactant
Reaction Step One
Name
5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid-1-oxide
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
713 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:21]=[CH:20][C:8]2[S:9](=[O:19])[C:10]([C:16](O)=[O:17])=[C:11]([O:12][CH:13]([CH3:15])[CH3:14])[C:7]=2[CH:6]=1.S(Cl)(Cl)=O.[NH3:26].Cl>[Cl-].[Na+].O.C1COCC1.CN(C=O)C>[CH3:3][O:4][C:5]1[CH:21]=[CH:20][C:8]2[S:9](=[O:19])[C:10]([C:16]([NH2:26])=[O:17])=[C:11]([O:12][CH:13]([CH3:15])[CH3:14])[C:7]=2[CH:6]=1 |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
326 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid-1-oxide
Quantity
2.3 g
Type
reactant
Smiles
COC1=CC2=C(S(C(=C2OC(C)C)C(=O)O)=O)C=C1
Step Three
Name
Quantity
713 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the thick precipitate is cooled to -10° C.
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the solution is cooled to -78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a suspension
WASH
Type
WASH
Details
The organic phase is washed with additional acidic brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid is recrystallized from EtOAc

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC2=C(S(C(=C2OC(C)C)C(=O)N)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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